1,3-Diiodo-2,2-bis(iodomethyl)propane

描述

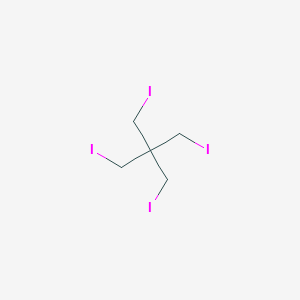

Structure

2D Structure

属性

IUPAC Name |

1,3-diiodo-2,2-bis(iodomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGSGCDKVCZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)(CI)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164972 | |

| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-88-9 | |

| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetraiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythrityl tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ64ZA4GVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityltetraiodide, is an organoiodine compound with potential biological activity. Its unique structure, featuring multiple iodine atoms, suggests that it may interact with biological systems in various ways. This article explores the biological activity of this compound, summarizing key research findings, including its antimicrobial properties and potential applications in medicinal chemistry.

- Molecular Formula : CHI

- Molar Mass : 575.73 g/mol

- Density : 2.8477 g/cm³

- Melting Point : 227 °C

- Boiling Point : 423.01 °C (estimated)

- Solubility : Highly soluble in water and organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against a variety of bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

The biological activity of this compound is hypothesized to stem from its ability to release iodine species upon degradation. These iodine species can interact with microbial cell membranes and nucleic acids, leading to cellular disruption and death. This mechanism is similar to that observed with other iodine-containing compounds used in antiseptics .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

- A significant reduction in bacterial viability was observed at concentrations above the MIC.

| Bacterial Strain | MIC (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 64 | 98 |

| Escherichia coli | 128 | 95 |

This study underscores the compound's potential as an antibacterial agent in clinical settings .

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of this compound on human cell lines. The findings revealed:

- IC50 values indicating cytotoxicity at concentrations exceeding 150 µg/mL.

- The compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µg/mL) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 150 | 40 |

| MCF-7 | 180 | 35 |

These results suggest that while the compound exhibits antibacterial properties, it also poses risks for cytotoxicity at higher concentrations .

相似化合物的比较

1,3-Dichloro-2,2-bis(chloromethyl)propane (Pentaerythrityl Tetrachloride)

- Molecular Formula : C₅H₈Cl₄

- Molecular Weight : 209.93 g/mol

- Properties : A chlorinated analog with higher thermal stability due to stronger C-Cl bonds. Used as a precursor in polymer synthesis (e.g., flame retardants) .

- Synthesis : Produced via chlorination of pentaerythritol or halogen exchange reactions.

- Reactivity : Less reactive than iodo analogs but more reactive than fluorinated derivatives.

1,3-Dibromo-2,2-bis(bromomethyl)propane

1,3-Diiodo-2,2-bis(iodomethyl)propane

- Key Differences: Higher Molecular Weight: 683.73 g/mol vs. 209.93 g/mol (tetrachloride), leading to increased density and lipophilicity. Reactivity: Weaker C-I bonds enhance susceptibility to nucleophilic substitution but reduce thermal stability. Solubility: Lower polarity due to iodine’s large atomic radius, favoring solubility in nonpolar solvents .

Functionalized Derivatives

1,3-Diisocyano-2,2-bis(isocyanomethyl)propane

- Structure : S₄-symmetric tetraisocyanide.

- Synthesis : Four-step route with 44% overall yield, scalable for high-throughput applications .

- Applications : Used in multicomponent reactions (e.g., Ugi-4CR, Passerini-3CR) to synthesize metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers .

- Comparison : Unlike halogenated derivatives, this compound leverages isocyanide functional groups for coordination chemistry, enabling complex material architectures.

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane

- Applications: Acts as an external donor in Ziegler-Natta catalysts for polypropylene polymerization, improving stereoregularity and efficiency .

- Synthesis : Williamson ether synthesis from pentaerythritol derivatives.

- Key Difference : Ether groups enhance solubility in polar solvents and compatibility with catalytic systems, contrasting with the halogenated analogs’ reactivity.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Content | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₈I₄ | 683.73 | 74.2% I | Organic synthesis |

| Pentaerythrityl tetrachloride | C₅H₈Cl₄ | 209.93 | 67.7% Cl | Polymer precursors |

| 1,3-Dibromo-2,2-bis(bromomethyl)propane | C₅H₈Br₄ | 439.68 | 72.7% Br | Explosive precursors |

| 1,3-Diisocyano-2,2-bis(isocyanomethyl)propane | C₇H₈N₄ | 172.18 | N/A | MOFs, COFs, dendrimers |

常见问题

Basic Questions

Q. What are the foundational methodologies for synthesizing 1,3-Diiodo-2,2-bis(iodomethyl)propane, and how can yield/purity be optimized?

- Methodological Answer : Synthesis typically involves iodination of precursor molecules (e.g., propane derivatives) using agents like alkali metal iodides (NaI, KI) under controlled conditions . To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, stoichiometry, and solvent polarity. Purity can be enhanced via recrystallization or column chromatography, validated by NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm iodomethyl group positions and steric environments.

- FT-IR to identify C-I stretching vibrations (~500 cm⁻¹).

- X-ray crystallography for absolute structural elucidation, especially to resolve steric crowding effects.

Cross-validate results with high-resolution MS for molecular weight confirmation .

Q. How should existing chemical theories guide research on this compound’s reactivity?

- Methodological Answer : Link studies to theoretical frameworks such as:

- Steric hindrance models (to predict substitution reaction limitations).

- Electrophilic iodination mechanisms (to explain regioselectivity).

- Thermodynamic stability calculations (e.g., density functional theory) to rationalize synthetic pathways .

Advanced Questions

Q. What factorial design strategies are optimal for studying its reactivity under diverse conditions?

- Methodological Answer : Employ a 2³ factorial design to investigate variables like temperature, solvent polarity, and catalyst concentration. This allows identification of main effects and interactions on reaction kinetics. For example, varying solvent dielectric constants (e.g., DMSO vs. hexane) can reveal polarity-dependent reaction pathways . Post-hoc ANOVA analysis quantifies variable significance .

Q. How can contradictory data on its physicochemical properties be resolved?

- Methodological Answer : Conduct a systematic review of literature to identify methodological disparities (e.g., purity protocols, analytical techniques). Replicate experiments under standardized conditions, using advanced characterization (e.g., X-ray crystallography for structural clarity). Apply meta-analysis to reconcile discrepancies, focusing on variables like isotopic purity or solvent interactions .

Q. What role can AI and computational modeling play in predicting its behavior in novel reactions?

- Methodological Answer : Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate reaction dynamics and optimize conditions. Train machine learning models on existing kinetic data to predict outcomes of untested reactions (e.g., cross-coupling with organometallics). Validate predictions via lab experiments, iterating models with new data .

Q. How can researchers design experiments to explore its potential in multi-step synthetic pathways?

- Methodological Answer : Use retrosynthetic analysis to identify feasible precursors and intermediates. For example, test its utility as a diiodinated building block in Suzuki-Miyaura couplings. Monitor steric effects via kinetic isotope studies and compare with analogous brominated compounds . Optimize stepwise yields via real-time reaction monitoring (e.g., in-situ IR) .

Methodological Framework

- Theoretical Alignment : Ground studies in established theories (e.g., steric effects in hypervalent iodine chemistry) while proposing novel mechanistic insights .

- Data Integrity : Address contradictions through rigorous replication and meta-analysis, emphasizing methodological transparency .

- Innovation : Leverage AI and factorial designs to accelerate discovery while maintaining experimental rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。